molecular formula C9H12ClNO2 B13559793 (2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol

(2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol

Cat. No.: B13559793
M. Wt: 201.65 g/mol
InChI Key: PCQWDMRBYANUNC-ZETCQYMHSA-N
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Description

(2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol undergoes amination with an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to remove the chloro group or modify the aromatic ring.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or modified aromatic compounds.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-2-(2-chloro-4-methoxyphenyl)ethan-1-ol: Similar structure but with a different position of the methoxy group.

    (2R)-2-amino-2-(2-chloro-6-ethoxyphenyl)ethan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.

    (2R)-2-amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

(2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m0/s1

InChI Key

PCQWDMRBYANUNC-ZETCQYMHSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)Cl)[C@H](CO)N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(CO)N

Origin of Product

United States

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